Pitcoin2

Description

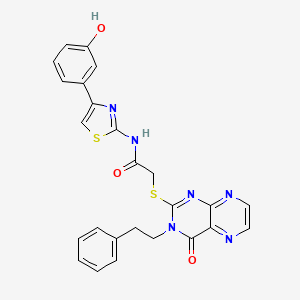

Structure

3D Structure

Properties

Molecular Formula |

C25H20N6O3S2 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C25H20N6O3S2/c32-18-8-4-7-17(13-18)19-14-35-24(28-19)29-20(33)15-36-25-30-22-21(26-10-11-27-22)23(34)31(25)12-9-16-5-2-1-3-6-16/h1-8,10-11,13-14,32H,9,12,15H2,(H,28,29,33) |

InChI Key |

KPWZZHNCABTUGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NC(=CS4)C5=CC(=CC=C5)O |

Origin of Product |

United States |

Nomenclature and Structural Identification of Pitcoin2

The unique identity of a chemical compound is established through a systematic naming convention and a set of standardized identifiers. These allow for unambiguous recognition and retrieval of information in chemical databases.

Systematic Nomenclature and Unique Identifiers

The formal chemical name for Pitcoin2, according to the International Union of Pure and Applied Chemistry (IUPAC), is N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide . This name precisely describes the arrangement of atoms and functional groups within the molecule.

In addition to its IUPAC name, this compound is assigned several unique identifiers for database tracking and computational chemistry applications. The ligand in the Protein Data Bank (PDB) entry 7Z74, which details the structure of this compound in complex with its target protein, is designated with the code IKC .

InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) provides a standardized, machine-readable string of characters to represent the compound. The corresponding InChIKey is a shorter, hashed version used for database searches.

| Identifier | Value |

| InChI | InChI=1S/C27H22N6O3S2/c34-19-8-4-5-18(12-19)24-13-38-27(31-24)30-25(35)14-37-26-32-22-11-7-6-10-21(22)33(15-16-29-22)20-9-2-1-3-17(20)23/h1-13,34H,14-16H2,(H,30,31,35) |

| InChIKey | YVJYQYJCYXFBFJ-UHFFFAOYSA-N |

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is another line notation that represents the structure of a molecule as a string of characters.

| Notation | Value |

| SMILES | c1ccc(cc1)CCc2nc3c(c(=O)n2C=Cc2ccccc2)sc(n3)SCC(=O)Nc3sc(c(n3)c4cccc(c4)O)C |

Molecular Formula

The molecular formula for this compound is C25H20N6O3S2 . This indicates that a single molecule of this compound is composed of 25 carbon atoms, 20 hydrogen atoms, 6 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms.

Structural Scaffolding: The Pteridinone Core

At the heart of the this compound molecule lies a pteridinone core . rsc.org This heterocyclic scaffold is a fused ring system composed of a pyrimidine (B1678525) ring and a pyrazine (B50134) ring, with a ketone group on the pyrimidine ring. rsc.org The pteridinone scaffold is a key structural feature in a variety of biologically active compounds and has been explored in medicinal chemistry for the development of kinase inhibitors. rsc.orgnih.gov

In the context of the PITCOIN (PhosphatidylInositol Three-kinase Class twO INhibitor) series of compounds, the pteridinone scaffold serves as the central anchor from which other chemical moieties extend. rsc.org The specific substitutions on this core are critical for the potency and selectivity of these inhibitors. The development of the PITCOIN series involved modifying the groups attached to the pteridinone scaffold to optimize their interaction with the target enzyme, PI3KC2α. rsc.org The synthesis of such pteridinone derivatives often involves multi-step chemical processes to construct the core and append the desired functional groups.

The structural arrangement of the pteridinone core and its substituents allows this compound to fit into the ATP-binding pocket of PI3KC2α, thereby blocking its enzymatic activity. rsc.org This targeted inhibition is of significant interest in biomedical research for its potential therapeutic applications.

Molecular Basis of Pi3kc2α Inhibition by Pitcoin2

High-Resolution Structural Elucidation of PI3KC2α-Pitcoin2 Complexes

Understanding the precise interaction between Pitcoin2 and PI3KC2α at the atomic level is crucial for elucidating its inhibitory mechanism and selectivity. High-resolution structural techniques have been instrumental in this endeavor.

X-ray Co-crystal Structures (e.g., PDB ID 7Z74)

X-ray co-crystal structures provide detailed snapshots of the inhibitor bound to the enzyme, revealing the specific residues involved in the interaction and the conformational changes that may occur upon binding. The co-crystal structure of this compound in complex with PI3KC2α has been determined (PDB ID 7Z74) at a resolution of 2.50 Å. nih.govacs.orgnih.govrcsb.org This structure shows this compound (specifically referred to as compound 34h in some studies) bound to the PI3KC2α core. acs.orgnih.gov Analysis of this structure has rationalized the impact of substituents on the potency of the inhibitor. acs.orgnih.gov The pteridinone core of this compound occupies the ATP-binding pocket of PI3KC2α. nih.govacs.orgresearchgate.net

Binding Site Analysis within PI3KC2α

Detailed analysis of where and how this compound binds to PI3KC2α is fundamental to understanding its inhibitory action and selectivity.

Interaction with the ATP-Binding Site of the Enzyme

This compound exerts its inhibitory effect by interacting with the ATP-binding site of PI3KC2α. mdc-berlin.denih.govrcsb.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.net This site is located in a cavity between the N- and C-lobes of the kinase domain. nih.govresearchgate.net The ATP-binding site encompasses the adenine-binding pocket, an affinity pocket, and a specificity pocket. nih.govresearchgate.netresearchgate.net The pteridinone core of this compound specifically occupies the adenine-binding pocket. nih.govresearchgate.net This interaction is delimited by residues from both the N-lobe (e.g., M1136) and C-lobe (e.g., M1257, I1267, L1186) of the kinase domain. researchgate.net For instance, the pteridinone nitrogen N8 forms a hydrogen bond with the backbone NH of V1187, and the pteridinone C=O interacts with a structural water molecule, forming a water-mediated hydrogen bond with the ε-NH2 of K1138. researchgate.net

Identification and Exploitation of Selectivity Pockets

A key aspect of this compound's profile is its selectivity for PI3KC2α. mdc-berlin.denih.govnih.govresearchgate.netsciprofiles.com This selectivity is attributed to its unique mode of interaction, particularly the exploitation of selectivity pockets within the PI3KC2α binding site that are not conserved in other PI3K isoforms. nih.govnih.govresearchgate.netresearchgate.netsciprofiles.comnih.gov The lower arm of this compound, extending from the 4'-position of the thiazole (B1198619), targets a previously unexplored subpocket. acs.org This interaction with specific residues in this subpocket contributes significantly to the high selectivity observed for PI3KC2α over other class II PI3K isoforms and other members of the PI3K family. researchgate.netresearchgate.net For example, the large interface formed between the lower arm's 4'-phenyl substituent and protein residues connecting the ATP pocket and the subpocket is crucial for this selectivity. acs.org

Molecular Determinants of Potency and Selectivity

The potency and selectivity of this compound are determined by specific molecular features and their interactions with PI3KC2α. nih.govnih.govresearchgate.netresearchgate.netsciprofiles.comnih.gov Structure-activity relationship (SAR) studies based on the pteridinone scaffold have been conducted to identify the structural motives responsible for driving activity and selectivity. nih.govacs.orgnih.govresearchgate.netsciprofiles.com Modifications at the lower arm of the pteridinone scaffold have been shown to substantially improve inhibitory activity on PI3KC2α. acs.org Specifically, substituents at the 4'-position of the thiazole moiety are tolerated and contribute to binding, while substituents at the 5'-position can have detrimental effects on potency. acs.orgnih.gov The aromatic substituent in the 4'-position of the thiazole in this compound binds tightly against the protein surface. acs.org The meta-hydroxy group of this compound points into a subpocket and forms a hydrogen bond with the backbone C=O of L1186. acs.org

The high selectivity of PITCOINs, including this compound, for PI3KC2α is a result of interactions with target residues that are not conserved in other class II PI3K isoforms, such as N1134, L1186, and S1113. researchgate.netresearchgate.net The different lengths and space requirements of the R1 arms of PITCOINs also contribute to their selectivity profile. researchgate.net

Here is a table summarizing some key interaction residues:

| Residue | Location in PI3KC2α | Interaction with this compound (or related PITCOINs) | Contribution to Binding/Selectivity | Source |

| V1187 | Hinge region (backbone NH) | Hydrogen bond with pteridinone nitrogen N8 | ATP-binding site interaction | researchgate.net |

| K1138 | ATP-binding site | Water-mediated hydrogen bond with pteridinone C=O | ATP-binding site interaction | researchgate.net |

| M1257 | C-lobe (ATP-binding pocket) | Delimits ATP-binding pocket | ATP-binding site interaction | researchgate.net |

| I1267 | C-lobe (ATP-binding pocket) | Delimits ATP-binding pocket | ATP-binding site interaction | researchgate.net |

| M1136 | N-lobe (ATP-binding pocket) | Delimits ATP-binding pocket | ATP-binding site interaction | researchgate.net |

| L1186 | C-lobe (ATP-binding pocket) | Delimits ATP-binding pocket, Hydrogen bond with meta-hydroxy of this compound | ATP-binding site interaction, Selectivity pocket interaction | acs.orgresearchgate.net |

| F1172 | Inner part of ATP-binding pocket | Stacking interaction with pteridinone core | ATP-binding site interaction | researchgate.net |

| N1134 | Selectivity region | Interacts with lower arm (not conserved in other isoforms) | Selectivity | researchgate.net |

| S1113 | Selectivity region | Interacts with PITCOINs (not conserved in other isoforms) | Selectivity | researchgate.net |

| P1188 | Kinase hinge | Hydrophobic interactions with phenyl sulfonamide group of PITCOIN3 (related to this compound) | Binding (PITCOIN3) | researchgate.netresearchgate.net |

| E1131 | Selectivity region | Hydrophobic interactions with phenyl sulfonamide group of PITCOIN3 (related to this compound) | Binding (PITCOIN3), Selectivity | researchgate.netresearchgate.net |

Enzymatic Activity and Biochemical Characterization of Pitcoin2 As a Pi3kc2α Inhibitor

Inhibition Constants (IC50) for PI3KC2α Activity

Pitcoin2 has been characterized as a potent inhibitor of PI3KC2α. Studies have reported IC50 values for this compound against PI3KC2α in the nanomolar range. Specifically, one study indicated an IC50 value of 126 nM for this compound against PI3KC2α. probechem.com Another report noted that PITCOIN compounds, including this compound, inhibited PI3KC2α with IC50 values generally between 95 and 126 nM. nih.gov These values highlight the inhibitory potency of this compound against its primary target, PI3KC2α.

Selectivity Profiling Against Other Kinases

A crucial aspect of characterizing kinase inhibitors is their selectivity profile, ensuring that the compound primarily targets the intended enzyme with minimal off-target effects. This compound and other PITCOINs have undergone extensive selectivity profiling. rcsb.orgresearchgate.netpnas.orgnih.govleibniz-fmp.de

Specificity Against Class I PI3Ks and Other Lipid Kinases (e.g., VPS34)

This compound has demonstrated selectivity against other lipid kinases, including Class I PI3Ks and VPS34 (a Class III PI3K). Research indicates that this compound, along with other PITCOINs, was found to be inactive against Class I PI3Kα and purified Vps34 complex II in vitro. nih.govresearchgate.net One study specifically mentioned that this compound left other lipid kinases, including VPS34 and Class I PI3Ks, unperturbed. researchgate.net

While this compound shows selectivity against many related kinases, it has displayed some off-target activity towards PI3KC2β, another Class II PI3K isoform, with an IC50 of 1.5 μM. researchgate.netpnas.org In contrast, other compounds in the PITCOIN series, such as PITCOIN3, exhibited greater selectivity against PI3KC2β and PI3KC2γ. nih.govresearchgate.net

Evaluation Across Broad Kinase Panels

Selectivity profiling of PITCOIN compounds, including this compound, has been conducted across broad kinase panels. Studies have shown no off-target activity of PITCOIN1–PITCOIN3 toward a panel of 117 purified kinases, including related lipid kinases and mTOR. nih.govresearchgate.net Further profiling against a panel of more than 118 diverse kinases also showed no off-target kinase inhibition for the PITCOIN series. acs.orgresearchgate.net Kinobead profiling experiments in cells also verified the high specificity of PITCOINs for PI3KC2α among quantified kinases. nih.gov

Impact on Phosphatidylinositol 3-Phosphate Synthesis

PI3KC2α is known to synthesize phosphatidylinositol 3-phosphates, particularly at the plasma membrane and on endosomes. nih.gov Inhibition of PI3KC2α by this compound and other PITCOINs impacts the cellular levels and localization of these phosphoinositides.

Impairment of PI(3,4)P2 Synthesis

Acute inhibition of PI3KC2α-mediated synthesis of phosphatidylinositol 3-phosphates by PITCOINs, including this compound, has been shown to impair endocytic membrane dynamics. nih.govrcsb.orgnoaa.gov PI3KC2α is understood to synthesize a local plasma membrane pool of PI(3,4)P2 that is involved in driving endocytic membrane remodeling. nih.govleibniz-fmp.denih.gov Pharmacological inhibition of PI3KC2α activity with PITCOINs leads to a block in plasma membrane tubule formation induced by proteins like SNX9, which bind to PI(3,4)P2. nih.govnih.govresearchgate.net This indicates that this compound, by inhibiting PI3KC2α, impairs the synthesis of PI(3,4)P2 at the plasma membrane. nih.govnih.gov

Modulation of Endosomal PI(3)P Pools

While VPS34 is considered a major source of endosomal PI(3)P, PI3KC2α also contributes to endosomal PI(3)P synthesis. nih.govnih.govresearchgate.netnih.gov Studies using PITCOIN inhibitors have shown a reduction in endosomal PI(3)P levels upon pharmacological inhibition of PI3KC2α. nih.govresearchgate.net This suggests that PI3KC2α contributes to endosomal PI(3)P synthesis, either directly or indirectly through the conversion of PI(3,4)P2 to PI(3)P by phosphatases. nih.govnih.govresearchgate.net Inhibition of PI3KC2α by PITCOINs also led to reduced recruitment of the PI(3)P-binding effector early endosomal antigen 1 (EEA1) to endosomes. nih.govresearchgate.net

Cellular Functions Modulated by Pitcoin2 Mediated Pi3kc2α Inhibition

Regulation of Endocytic Membrane Dynamics

Acute inhibition of PI3KC2α by PITCOIN compounds, including Pitcoin2, has been demonstrated to impair endocytic membrane dynamics. nih.govrcsb.orgresearchgate.netnoaa.govproteomexchange.orgnih.govleibniz-fmp.de PI3KC2α plays a crucial role in the synthesis of specific phosphoinositide species at distinct membrane locations, which in turn regulate membrane trafficking events. nih.govresearchgate.netleibniz-fmp.de

Effects on Clathrin-Mediated Endocytosis and Vesicle Formation

Clathrin-mediated endocytosis (CME) is a primary pathway for the internalization of molecules from the plasma membrane. qiagen.com PI3KC2α is known to control clathrin-mediated endocytic vesicle formation. nih.gov Inhibition of PI3KC2α with PITCOINs impairs the enzyme's ability to synthesize phosphatidylinositol 3,4-bisphosphate (PI(3,4)P₂) at plasma membrane endocytic nanostructures. nih.govresearchgate.net PI(3,4)P₂ synthesized by PI3KC2α at late stages of endocytosis is crucial for the conformational activation and assembly of the BAR domain protein SNX9, which is involved in membrane constriction prior to vesicle fission. leibniz-fmp.de

Research using PITCOIN1 and PITCOIN3, other inhibitors from the same class as this compound, has shown that they impair clathrin-mediated endocytosis of transferrin, a classic cargo for this pathway. nih.govresearchgate.net This effect phenocopies the consequences of genetic depletion of PI3KC2α in cells. nih.govresearchgate.net

The impact of PITCOINs on transferrin internalization is illustrated in the table below, showing a reduction in the ratio of internalized to surface transferrin in cells treated with PITCOINs compared to control.

| Treatment | Internalized/Surface Transferrin Ratio (Mean ± s.e.m.) | Statistical Significance (vs DMSO) |

| DMSO (Control) | 1.00 ± 0.05 | - |

| PITCOIN1 (20 µM) | 0.65 ± 0.04 | P < 0.01 nih.govresearchgate.net |

| PITCOIN3 (20 µM) | 0.60 ± 0.03 | P < 0.001 nih.govresearchgate.net |

| siRNA PI3KC2α | 0.62 ± 0.04 | P < 0.01 nih.govresearchgate.net |

Data derived from studies on PITCOIN1 and PITCOIN3, representative of the PITCOIN class of inhibitors including this compound. nih.govresearchgate.net

Influence on Endosomal Sorting and Recycling

PI3KC2α has been implicated in endosomal sorting and recycling processes. nih.govresearchgate.net While PI3KC2α primarily synthesizes PI(3,4)P₂ at the plasma membrane, it also contributes to the formation of endosomal pools of phosphatidylinositol 3-phosphate (PI(3)P) in a context-dependent manner. nih.gov Endosomal phosphoinositide conversion is critical for regulating the fate of internalized cargo, directing it towards recycling or lysosomal degradation. leibniz-fmp.defu-berlin.de

Studies investigating the effects of PI3KC2β inhibition have highlighted the role of class II PI3Ks in endosomal sorting and recycling, including the trafficking of insulin (B600854) receptors and integrins. researchgate.netfu-berlin.depnas.org While this compound has demonstrated some off-target activity towards PI3KC2β at higher concentrations (IC₅₀ of 1.5 µM), its primary potency and selectivity are for PI3KC2α (IC₅₀ of 126 nM). probechem.comresearchgate.net Research using this compound has shown it can induce elevated surface active β1 integrin levels in certain cell types, suggesting an influence on integrin trafficking, potentially through affecting endosomal sorting or recycling pathways regulated by PI3KC2α and/or PI3KC2β. fu-berlin.de

Modulation of Plasma Membrane Tubule Formation

Plasma membrane tubule formation is a dynamic process involved in various cellular functions, including endocytosis and recycling. PI3KC2α-mediated synthesis of PI(3,4)P₂ at the plasma membrane drives endocytic membrane remodeling by PI(3,4)P₂-binding proteins such as sorting nexin 9 (SNX9). nih.govleibniz-fmp.de

Pharmacological inhibition of PI3KC2α activity using PITCOIN1 or PITCOIN3 has been shown to lead to a progressive, dose-dependent block of plasma membrane tubule formation induced by constitutively active eGFP-SNX9. nih.govresearchgate.net This observation further supports the critical role of PI3KC2α activity in processes requiring membrane remodeling driven by PI(3,4)P₂ effector proteins.

Quantitative data on the inhibition of plasma membrane tubulation by PITCOINs are presented below:

| Inhibitor | SNX9-induced Tubule Formation (% of cells with tubules, Mean ± s.e.m.) | EC₅₀ (µM) |

| DMSO (Control) | ~60 | - |

| PITCOIN1 | Dose-dependent decrease | 5.0 nih.govresearchgate.net |

| PITCOIN3 | Dose-dependent decrease | 4.6 nih.govresearchgate.net |

Data derived from studies on PITCOIN1 and PITCOIN3, representative of the PITCOIN class of inhibitors including this compound. nih.govresearchgate.net

Impact on Cell Signaling Pathways

Beyond its direct involvement in membrane dynamics, PI3KC2α plays crucial roles in lipid signaling and broader cell signaling pathways. nih.govrcsb.orgnoaa.govproteomexchange.orgnih.goveu-openscreen.euleibniz-fmp.de Inhibition of PI3KC2α by this compound perturbs these signaling cascades, primarily through altering the cellular levels and localization of its phosphoinositide products.

Perturbations in Phosphoinositide-Driven Signaling Cascades

PI3KC2α catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate PI(3,4)P₂ at the plasma membrane and contributes to the synthesis of PI(3)P on endosomes. nih.govresearchgate.netleibniz-fmp.de These phosphoinositides serve as signaling molecules that recruit and regulate a variety of effector proteins, thereby controlling diverse cellular processes. leibniz-fmp.dedntb.gov.ua

Inhibition of PI3KC2α by PITCOINs impairs the synthesis of both PI(3,4)P₂ at the plasma membrane and PI(3)P on endosomes. nih.govresearchgate.net This disruption in phosphoinositide levels directly impacts signaling cascades that rely on the presence of these lipids for the recruitment and activation of downstream effectors. The unique binding mode of PITCOINs to the ATP site of PI3KC2α underlies their ability to selectively interfere with this catalytic activity. nih.govrcsb.orgresearchgate.netnoaa.govproteomexchange.orgnih.govacs.org

Effects on Downstream Effector Proteins

The altered landscape of phosphoinositides resulting from this compound-mediated PI3KC2α inhibition leads to consequences for various downstream effector proteins that bind to PI(3,4)P₂ and PI(3)P. acs.org As mentioned earlier, PI3KC2α-mediated synthesis of PI(3,4)P₂ is essential for the recruitment and activation of SNX9, a key protein in endocytic membrane remodeling. nih.govleibniz-fmp.de Inhibition of PI3KC2α disrupts this recruitment and function. nih.gov

Furthermore, PI3KC2α has been shown to influence the activation of AKT2, an important kinase in insulin signaling, at endosomes. researchgate.netresearchgate.net While the precise mechanisms are complex and involve interplay with other PI3K isoforms and regulatory proteins, the role of PI3KC2α in generating specific phosphoinositide pools at endosomes contributes to the regulation of AKT2 signaling. researchgate.netresearchgate.net Perturbing PI3KC2α activity with inhibitors like this compound can therefore impact downstream signaling pathways mediated by proteins such as AKT2.

Role in Platelet Biology and Thrombus Formation

This compound-mediated inhibition of PI3KC2α plays a significant role in modulating platelet function and the formation of thrombi. rcsb.orguni.lugoogle.com Acute inhibition of PI3KC2α by compounds known as PITCOINs, which include this compound, has been demonstrated to impair endocytic membrane dynamics during the process of platelet-dependent thrombus formation. rcsb.org

Impairment of Platelet Membrane Remodeling

Inhibition of PI3KC2α by this compound leads to impaired membrane remodeling during platelet activation. justia.com This impairment is directly linked to the effects of this compound on endocytic membrane dynamics within platelets. rcsb.org

Counteraction of Platelet-Dependent Thrombus Formation

The inhibition of PI3KC2α by this compound effectively counteracts platelet-dependent thrombus formation. rcsb.orguni.lujustia.com This counteracting effect is a direct consequence of the impaired membrane dynamics and altered platelet activation induced by this compound. rcsb.org

Modulation of Cell Migration and Spreading

This compound-mediated PI3KC2α inhibition has been observed to modulate both cell migration and spreading. justia.com Studies indicate that this compound influences cell spreading across various cell types. justia.com

Interference with Breast Cancer Cell Spreading

Research indicates that this compound interferes with the spreading of breast cancer cells. This effect has been specifically observed in breast cancer cell lines such as MDA-MB-231 cells.

Pitcoin2 As a Chemical Probe for Fundamental Research in Pi3kc2α Biology

Elucidating Unknown Functions of PI3KC2α

For many years, the Class II PI3K subfamily remained the most enigmatic of the phosphoinositide 3-kinases, largely due to a lack of tools to study their specific functions. nih.govnih.gov The development of potent and cell-permeable inhibitors like Pitcoin2 is crucial for overcoming this challenge. These chemical probes allow for the acute inhibition of PI3KC2α activity, revealing its immediate roles in cellular processes that might be obscured in genetic studies by compensatory mechanisms.

The ability to rapidly block PI3KC2α function provides a clearer view of its direct involvement in signaling networks. nih.gov This approach has been instrumental in moving beyond the enzyme's established roles and exploring its contributions to a broader range of physiological and pathological contexts, including thrombosis, diabetes, and cancer. nih.gov The use of such precise chemical tools is essential for validating PI3KC2α as a potential pharmacological target and for discovering previously uncharacterized biological functions. nih.gov

Investigation of PI3KC2α Roles in Specific Cellular Processes

This compound has been instrumental in clarifying the specific functions of PI3KC2α in several key cellular activities by inhibiting its synthesis of phosphatidylinositol 3-phosphates. nih.gov

Endocytic Membrane Dynamics: PI3KC2α plays a critical role in membrane trafficking, particularly clathrin-mediated endocytosis. nih.govresearchgate.net It generates localized pools of the lipids phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) at the plasma membrane and phosphatidylinositol 3-phosphate (PI(3)P) on endosomes. nih.govmdpi.com The application of PITCOIN compounds, including this compound, impairs the synthesis of these lipids, leading to defects in endocytic vesicle formation and recycling processes. nih.govmdpi.com

Platelet Function and Thrombus Formation: Research utilizing PITCOIN inhibitors has demonstrated a crucial role for PI3KC2α in platelet biology. nih.gov Acute inhibition of the enzyme impairs the membrane remodeling necessary for platelet-dependent thrombus formation. nih.govprobechem.com This finding highlights the potent antithrombotic potential of targeting PI3KC2α. nih.gov

Broader Cellular Functions: The functions of PI3KC2α extend to a variety of other fundamental processes. researchgate.net Studies have implicated the enzyme in angiogenesis, cell division, primary cilia function, and insulin (B600854) signaling. nih.gov The availability of probes like this compound allows for more detailed investigations into the mechanisms by which PI3KC2α contributes to these diverse cellular events.

Table 1: Cellular Processes Investigated Using PI3KC2α Inhibition by Pitcoin Probes

| Cellular Process | Key Role of PI3KC2α | Effect of Inhibition by PITCOINs |

|---|---|---|

| Endocytosis | Synthesis of PI(3,4)P2 and PI(3)P for vesicle formation. nih.govmdpi.com | Impaired endocytic membrane dynamics. nih.gov |

| Thrombus Formation | Platelet membrane remodeling. nih.govprobechem.com | Potent antithrombotic activity. nih.gov |

| Angiogenesis | Regulation of endothelial cell migration and proliferation. nih.govresearchgate.net | Defective tube formation. researchgate.net |

| Cell Division | Control of cytokinesis. nih.gov | Potential for disruption of cell division. |

| Insulin Signaling | Translocation of GLUT4 transporter. nih.gov | Altered glucose transport. nih.gov |

Advancing Understanding of Class II PI3K Isoform-Specific Functions

A significant challenge in the PI3K field has been distinguishing the individual roles of the three closely related Class II isoforms: PI3KC2α, PI3KC2β, and PI3KC2γ. nih.govnih.gov These enzymes have overlapping capabilities but also unique, non-redundant functions. researchgate.netnih.gov The development of inhibitors with varying selectivity profiles, such as those in the PITCOIN series, is a major step toward dissecting these isoform-specific roles. nih.gov

This compound exhibits strong selectivity for PI3KC2α but also displays some micromolar inhibitory activity towards PI3KC2β, while being selective against PI3KC2γ. nih.govresearchgate.net This contrasts with other compounds in the series, like PITCOIN3, which shows exquisite specificity for PI3KC2α with no detectable interference with the β or γ isoforms at high concentrations. nih.gov By comparing the cellular effects of these different inhibitors, researchers can attribute specific functions to individual isoforms. For instance, a biological effect observed with this compound but not with the highly specific PITCOIN3 could suggest a redundant or cooperative role for PI3KC2β in that particular process. nih.gov This comparative pharmacological approach is essential for mapping the distinct and overlapping functions of the Class II PI3K family members in both health and disease. nih.govfrontiersin.org

Table 2: Comparative Inhibitor Selectivity for Class II PI3K Isoforms

| Compound | Target Isoform | IC50 (PI3KC2α) | Activity on PI3KC2β | Activity on PI3KC2γ |

|---|---|---|---|---|

| PITCOIN1 | PI3KC2α | ~1 µM | Moderate Inhibitor (~1 µM) | Moderate Inhibitor (~1 µM) |

| This compound | PI3KC2α | 95-126 nM | Micromolar Inhibitor (~1.5 µM) nih.govresearchgate.net | Selective against |

| PITCOIN3 | PI3KC2α | 126 nM probechem.com | No detectable interference nih.gov | No detectable interference nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Series |

|---|---|

| Phosphatidylinositol 3-kinase C2α | PI3KC2α |

| Phosphatidylinositol 3-kinase C2β | PI3KC2β |

| Phosphatidylinositol 3-kinase C2γ | PI3KC2γ |

| Pitcoin1 | PITCOINs |

| This compound | PITCOINs |

| PITCOIN3 | PITCOINs |

| Phosphatidylinositol 3,4-bisphosphate | PI(3,4)P2 |

| Phosphatidylinositol 3-phosphate | PI(3)P |

Q & A

Q. How can researchers reconcile discrepancies between theoretical models and empirical data on this compound’s market behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.